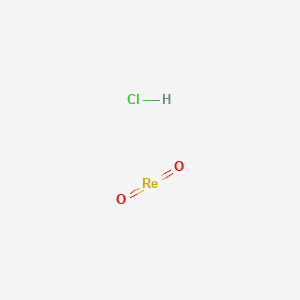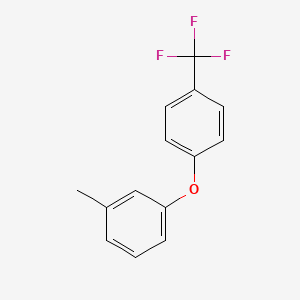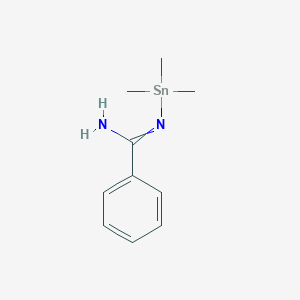
N'-(Trimethylstannyl)benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(Trimethylstannyl)benzenecarboximidamide is an organotin compound that features a trimethylstannyl group attached to a benzenecarboximidamide moiety. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. The presence of the trimethylstannyl group in this compound imparts unique reactivity and properties, making it a valuable reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N’-(Trimethylstannyl)benzenecarboximidamide typically involves the reaction of benzenecarboximidamide with trimethyltin chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The general reaction scheme is as follows:
C6H5C(=NH)NH2+Me3SnCl→C6H5C(=NH)NHSnMe3+HCl
Industrial Production Methods: Industrial production of N’-(Trimethylstannyl)benzenecarboximidamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N’-(Trimethylstannyl)benzenecarboximidamide undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other nucleophiles, such as halides or organometallic reagents.
Oxidation Reactions: The compound can be oxidized to form stannic derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like halides (e.g., bromine, iodine) and organometallic reagents (e.g., Grignard reagents) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are employed.
Coupling Reactions: Palladium catalysts and ligands are used in Stille coupling reactions.
Major Products Formed:
Substitution Reactions: Products include substituted benzenecarboximidamides with different functional groups.
Oxidation Reactions: Products include stannic derivatives and oxidized benzenecarboximidamides.
Coupling Reactions: Products include biaryl compounds and other coupled products.
Applications De Recherche Scientifique
N’-(Trimethylstannyl)benzenecarboximidamide has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor for radiolabeled compounds in imaging studies.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N’-(Trimethylstannyl)benzenecarboximidamide involves the reactivity of the trimethylstannyl group. The trimethylstannyl group can act as a nucleophile or electrophile, depending on the reaction conditions. In substitution reactions, it can be replaced by other nucleophiles, while in coupling reactions, it can form carbon-carbon bonds through the mediation of palladium catalysts. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
N’-(Trimethylstannyl)benzenecarboximidamide can be compared with other organotin compounds, such as:
N’-(Tri-n-butylstannyl)benzenecarboximidamide: Similar structure but with tri-n-butylstannyl group instead of trimethylstannyl group.
N’-(Trimethylsilyl)benzenecarboximidamide: Similar structure but with trimethylsilyl group instead of trimethylstannyl group.
N’-(Triethylstannyl)benzenecarboximidamide: Similar structure but with triethylstannyl group instead of trimethylstannyl group.
Uniqueness: The uniqueness of N’-(Trimethylstannyl)benzenecarboximidamide lies in the specific reactivity and properties imparted by the trimethylstannyl group. This makes it a valuable reagent in organic synthesis and various scientific applications.
Propriétés
Numéro CAS |
65332-17-4 |
|---|---|
Formule moléculaire |
C10H16N2Sn |
Poids moléculaire |
282.96 g/mol |
Nom IUPAC |
N'-trimethylstannylbenzenecarboximidamide |
InChI |
InChI=1S/C7H7N2.3CH3.Sn/c8-7(9)6-4-2-1-3-5-6;;;;/h1-5H,(H2-,8,9);3*1H3;/q-1;;;;+1 |
Clé InChI |
RARXZXCBXKQYRD-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)N=C(C1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[5.2.0]non-7-ene](/img/structure/B14475932.png)

![2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14475945.png)
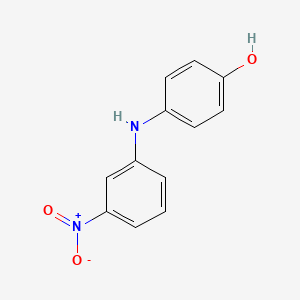
![Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate](/img/structure/B14475957.png)
![3-[(2-Nitrophenyl)methylidene]oxolane-2,4-dione](/img/structure/B14475960.png)


![3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B14475990.png)
![2,4,6,8,8-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14475995.png)
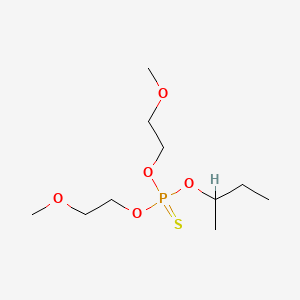
![1-(4-butylphenyl)-N-[1-(4-butylphenyl)ethylideneamino]ethanimine](/img/structure/B14476005.png)
